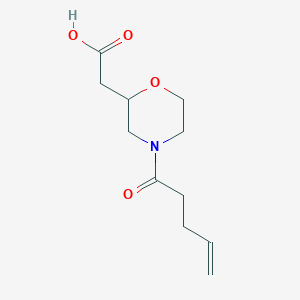![molecular formula C11H12N4O3S B7579832 2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579832.png)
2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid, also known as PTM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications, including as an inhibitor of certain enzymes, as well as a potential treatment for various diseases. In
科学的研究の応用
2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications, including as an inhibitor of certain enzymes. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This inhibition has potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
This compound has also been studied for its potential use as a treatment for various diseases. This compound has been found to have anti-inflammatory and antioxidant properties, which may make it a potential treatment for diseases such as arthritis and Alzheimer's disease. This compound has also been shown to have potential antitumor activity, making it a promising compound for the treatment of cancer.
作用機序
The mechanism of action of 2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. This inhibition may lead to a decrease in the growth and proliferation of cancer cells, as well as a decrease in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory and antioxidant properties, which may make it a potential treatment for diseases such as arthritis and Alzheimer's disease. This compound has also been shown to have potential antitumor activity, making it a promising compound for the treatment of cancer.
実験室実験の利点と制限
2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid has several advantages for use in lab experiments. This compound is cost-effective and efficient to produce, making it a readily available compound for research. This compound has also been extensively studied, with a wide range of potential applications in scientific research.
However, there are also limitations to the use of this compound in lab experiments. This compound has not been extensively studied in vivo, and its potential toxic effects are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential use in certain research applications.
将来の方向性
There are several future directions for research on 2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid. One potential direction is the study of the compound's potential use as a treatment for cancer. This compound has been shown to have potential antitumor activity, and further research may identify its potential as a cancer treatment.
Another potential direction for research is the study of this compound's potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have anti-inflammatory and antioxidant properties, which may make it a potential treatment for these diseases.
Finally, further research is needed to fully understand the mechanism of action of this compound. This may lead to the identification of new potential applications for this compound in scientific research.
合成法
The synthesis of 2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid involves the reaction of 2-pyrazol-1-ylpropanoic acid with thionyl chloride to form 2-pyrazol-1-ylpropanoyl chloride. This intermediate is then reacted with N,N-dimethylformamide and thiosemicarbazide to form this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it a cost-effective and efficient compound to produce.
特性
IUPAC Name |
2-[(2-pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-7(15-4-2-3-13-15)10(16)12-5-9-14-8(6-19-9)11(17)18/h2-4,6-7H,5H2,1H3,(H,12,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEQKTALLFNEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=CS1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-2-morpholin-2-ylacetamide](/img/structure/B7579751.png)
![2-[4-(1H-pyrrole-2-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579754.png)
![2-[4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579766.png)
![2-[4-(2-Chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579767.png)
![2-[4-[(E)-3-phenylprop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579772.png)
![6-methoxy-N-[1-(oxolan-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7579788.png)
![2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579789.png)
![2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid](/img/structure/B7579804.png)
![5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7579805.png)

![3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid](/img/structure/B7579821.png)
![2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579851.png)
![2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid](/img/structure/B7579853.png)
![2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579857.png)